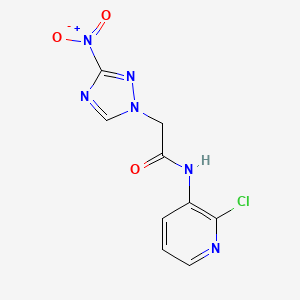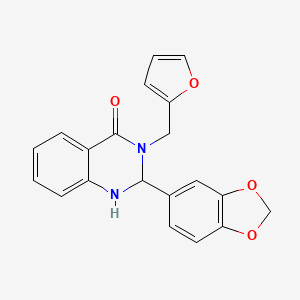![molecular formula C10H13F3N4O3S B10954902 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10954902.png)
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Méthodes De Préparation
The synthesis of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves multiple steps. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with 3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve continuous flow processes to enhance yield and reduce by-products .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its unique structural properties.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include inhibition of fatty acid elongation steps, which is crucial for cell proliferation .
Comparaison Avec Des Composés Similaires
Similar compounds include:
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine: This compound shares a similar sulfonyl group but differs in its overall structure and applications.
3-[(5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylsulfonyl]-5,5-dimethyl-4,5-dihydroisoxazole: Another structurally related compound with different functional groups and applications.
The uniqueness of 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H13F3N4O3S |
|---|---|
Poids moléculaire |
326.30 g/mol |
Nom IUPAC |
2-(1,5-dimethylpyrazol-4-yl)sulfonyl-5-methyl-3-(trifluoromethyl)-4H-pyrazol-3-ol |
InChI |
InChI=1S/C10H13F3N4O3S/c1-6-4-9(18,10(11,12)13)17(15-6)21(19,20)8-5-14-16(3)7(8)2/h5,18H,4H2,1-3H3 |
Clé InChI |
FKKBLGZAWRTZNC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(C1)(C(F)(F)F)O)S(=O)(=O)C2=C(N(N=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1Z)-N'-hydroxy-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanimidamide](/img/structure/B10954819.png)

![13-(difluoromethyl)-4-[1-(difluoromethyl)-5-methylpyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10954829.png)

![2-Ethyl 4-propan-2-yl 5-({[4-(difluoromethoxy)-3-methoxyphenyl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10954844.png)

![N-benzhydryl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10954865.png)
![(1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10954868.png)
![1-methyl-3-(morpholin-4-ylcarbonyl)-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B10954873.png)
![2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}-N-(2-ethoxybenzyl)acetamide](/img/structure/B10954877.png)
![3-methyl-5-(methylsulfanyl)-N-{(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B10954886.png)
![(2E,5Z)-2-[(4-bromophenyl)imino]-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10954889.png)
![[7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](furan-2-yl)methanone](/img/structure/B10954894.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10954897.png)
